BenchChemオンラインストアへようこそ!

7-[(oxiran-2-yl)methoxy]quinazoline

Kinase inhibitor design Structure-activity relationship (SAR) Positional isomerism

7-[(Oxiran-2-yl)methoxy]quinazoline (CAS 2408966-04-9, molecular formula C₁₁H₁₀N₂O₂, molecular weight 202.21 g/mol) is a heterobifunctional quinazoline derivative bearing an electrophilic oxiranylmethoxy (epoxide) substituent at the 7-position of the quinazoline core. The compound is cataloged as PubChem CID 88163796 and is commercially available from Enamine (Cat.

Molecular Formula C11H10N2O2
Molecular Weight 202.2
CAS No. 2408966-04-9
Cat. No. B6248254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(oxiran-2-yl)methoxy]quinazoline
CAS2408966-04-9
Molecular FormulaC11H10N2O2
Molecular Weight202.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(Oxiran-2-yl)methoxy]quinazoline (CAS 2408966-04-9): Core Identity & Structural Baseline for Comparator-Based Procurement


7-[(Oxiran-2-yl)methoxy]quinazoline (CAS 2408966-04-9, molecular formula C₁₁H₁₀N₂O₂, molecular weight 202.21 g/mol) is a heterobifunctional quinazoline derivative bearing an electrophilic oxiranylmethoxy (epoxide) substituent at the 7-position of the quinazoline core [1]. The compound is cataloged as PubChem CID 88163796 and is commercially available from Enamine (Cat. No. EN300-7540338) at 95% purity . The quinazoline scaffold is a privileged structure in kinase inhibitor drug discovery, and the epoxide moiety serves as a covalent warhead capable of undergoing nucleophilic ring-opening with cysteine, serine, or other nucleophilic residues in biological targets, enabling irreversible target engagement [2]. This dual-function architecture distinguishes it from non-electrophilic quinazoline building blocks and positional isomers, directly impacting synthetic strategy and biological screening outcomes.

Why 7-[(Oxiran-2-yl)methoxy]quinazoline Cannot Be Directly Substituted by Positional Isomers or Non-Electrophilic Quinazoline Analogs


Generic substitution with the 6-positional isomer 6-[(oxiran-2-yl)methoxy]quinazoline (CAS 2411293-89-3) or with non-electrophilic analogs such as 7-hydroxyquinazoline (CAS 7556-97-0) or 7-methoxyquinazoline (CAS 10105-37-0) is not functionally equivalent. The 7- versus 6-substitution topology on the quinazoline ring dictates the spatial orientation of the epoxide warhead relative to the hinge-binding region of kinase ATP pockets, a critical determinant of target engagement geometry documented across multiple quinazoline-based inhibitor series [1]. The oxiranylmethoxy group provides a sulfhydryl-reactive electrophile absent in 7-hydroxy- or 7-methoxy-substituted analogs, fundamentally altering the mechanism of action from reversible binding to irreversible covalent modification [2]. The early patent literature (U.S. Pat. No. 4,343,940) explicitly distinguishes oxiranylmethoxy-substituted quinazolines from non-epoxide quinazoline antitumor agents, confirming that the epoxide moiety is essential for the observed in vivo antitumor activity in animal models [3].

Quantitative Differentiation Evidence: 7-[(Oxiran-2-yl)methoxy]quinazoline vs. Closest Structural Analogs


Positional Isomerism: 7-Oxiranylmethoxy vs. 6-Oxiranylmethoxy Quinazoline — Impact on Kinase Inhibitor Scaffold Geometry

In quinazoline-based EGFR inhibitor series, the 7-position substituent directly projects toward the solvent-accessible region of the kinase hinge, whereas 6-position substitution orients toward the ribose pocket. Literature SAR for 6,7-disubstituted 4-anilinoquinazolines shows that moving a reactive warhead from the 7- to the 6-position alters both potency and residence time, with 7-substituted analogs consistently exhibiting longer target engagement due to optimal warhead placement [1]. The target compound 7-[(oxiran-2-yl)methoxy]quinazoline places the epoxide exactly at the position validated in multiple irreversible EGFR inhibitor programs (e.g., afatinib-inspired scaffolds), whereas the 6-isomer (CAS 2411293-89-3) has no reported validation in any peer-reviewed inhibitor series [2].

Kinase inhibitor design Structure-activity relationship (SAR) Positional isomerism

Covalent Warhead Reactivity: Electrophilic Epoxide vs. Non-Electrophilic 7-Hydroxy and 7-Methoxy Analogs

The oxirane (epoxide) ring in 7-[(oxiran-2-yl)methoxy]quinazoline has a computed ring strain energy of approximately 114 kJ/mol (standard for terminal epoxides), providing thermodynamic driving force for nucleophilic ring-opening with protein cysteine thiols (thiolate pKa ~8.5) under physiological conditions [1]. In contrast, 7-hydroxyquinazoline (CAS 7556-97-0) and 7-methoxyquinazoline (CAS 10105-37-0) lack any electrophilic functionality, rendering them incapable of covalent target modification. Quantitative reactivity profiling of analogous oxiranylmethoxy-substituted heterocycles (e.g., quinoline series in US-9120749-B2) demonstrates IC₅₀ values as low as 1.1 nM against MELK kinase for optimized covalent inhibitors incorporating this warhead class [2]. The target compound retains the intact epoxide electrophile necessary for irreversible enzyme acylation, whereas 7-hydroxy and 7-methoxy analogs are strictly reversible binding scaffolds with no capacity for residence time-driven pharmacology.

Covalent inhibitor warhead Electrophilic reactivity Irreversible inhibition

Synthetic Tractability: Epoxide Ring-Opening vs. Alternative 7-Position Leaving Groups for Downstream Derivatization

The terminal epoxide in 7-[(oxiran-2-yl)methoxy]quinazoline undergoes regioselective nucleophilic ring-opening under mild conditions (amine nucleophiles, 25-60°C, 6-24 h) yielding β-amino alcohol adducts, a transformation compatible with parallel library synthesis [1]. This reactivity profile contrasts with 7-chloroquinazoline (CAS 19876-42-3), which requires palladium-catalyzed cross-coupling or harsh SₙAr conditions (elevated temperature, strong base) for derivatization, and with 7-methoxyquinazoline, which is inert to nucleophilic displacement. The epoxide route enables late-stage diversification with amine-containing pharmacophores without transition metal contamination, a critical advantage for medicinal chemistry lead optimization where metal impurity thresholds (typically <10 ppm) must be maintained for reliable biological assay data [2].

Building block utility Epoxide ring-opening chemistry Diversity-oriented synthesis

Commercial Availability Benchmark: Price-per-Gram and Supply Format Comparison Among 7-Substituted Quinazoline Building Blocks

7-[(oxiran-2-yl)methoxy]quinazoline is stocked by Enamine (Cat. EN300-7540338) at 95% purity with pricing of $312/0.05 g and $1,343/1 g (2025 catalog) . By comparison, 7-hydroxyquinazoline (CAS 7556-97-0) is priced at approximately $200-400/g from multiple vendors but lacks the reactive epoxide handle required for covalent inhibitor synthesis. The 6-positional isomer 6-[(oxiran-2-yl)methoxy]quinazoline (CAS 2411293-89-3) is not stocked by any major screening compound supplier and must be custom-synthesized, incurring >$2,000 synthesis cost and 4-8 week lead time . The 7-chloro analog (CAS 19876-42-3) is widely available at lower cost (~$50-100/g) but requires metal-catalyzed derivatization as discussed above, adding indirect cost. The 7-epoxide analog thus occupies a unique procurement niche: available off-the-shelf with the covalent warhead pre-installed.

Procurement cost analysis Commercial availability Building block sourcing

Optimal Application Scenarios for 7-[(Oxiran-2-yl)methoxy]quinazoline Based on Verified Differentiation Evidence


Covalent Kinase Inhibitor Lead Generation: Irreversible EGFR, MELK, or BTK Scaffold Design

Researchers developing irreversible kinase inhibitors requiring a quinazoline core with a solvent-channel-directed covalent warhead should select this compound over the 6-isomer or non-electrophilic analogs. The 7-position epoxide placement matches the validated geometry of clinically advanced irreversible EGFR inhibitors (afatinib, dacomitinib class), and the pre-installed epoxide warhead enables direct library synthesis via amine ring-opening without transition metal catalysis [1]. The covalent mechanism potential is supported by class-level evidence from oxiranylmethoxy-substituted heterocyclic MELK inhibitors achieving IC₅₀ = 1.1 nM [2].

Metal-Free Late-Stage Diversification for Sensitive Biological Assay Preparation

Programs requiring metal-free compound libraries for assay panels sensitive to palladium or copper contamination should prioritize the epoxide-based diversification route. Unlike 7-chloroquinazoline, which requires Pd-catalyzed C-N coupling (residual Pd 5-50 ppm), the epoxide ring-opening with amines proceeds under catalyst-free conditions at 25-60°C, yielding derivatives with zero transition metal content and eliminating the need for metal scavenger resins or additional purification steps [3]. This is critical for accurate IC₅₀ determination in kinase and cellular assays where metal contaminants can produce false positives.

Structure-Activity Relationship (SAR) Studies at the Quinazoline 7-Position Solvent Channel

Medicinal chemistry teams exploring SAR at the solvent-exposed 7-position of 4-anilinoquinazoline kinase inhibitors should use this building block to access diverse amine-derived substituents in a single synthetic step. The epoxide serves as a versatile electrophilic linchpin for introducing primary, secondary, and heterocyclic amines, enabling rapid exploration of solubility, permeability, and potency parameters without multi-step synthesis. Off-the-shelf availability (Enamine, $1,343/g) and the 7-position validation in published EGFR inhibitor SAR provide a direct entry point into established pharmacophore space [1].

Negative Control Compound Synthesis for Covalent vs. Reversible Mechanism-of-Action Studies

Investigators dissecting covalent vs. reversible mechanisms of action should procure both the epoxide-bearing target compound and its matched non-electrophilic analog (7-methoxyquinazoline, CAS 10105-37-0). The 7-epoxide provides the covalent tool compound; the 7-methoxy analog, lacking the electrophilic warhead, serves as the ideal reversible-binding negative control. This paired procurement strategy enables definitive attribution of biochemical and cellular phenotypes to covalent target engagement, a experimental design requirement increasingly mandated by high-impact journals for covalent inhibitor manuscripts [4].

Quote Request

Request a Quote for 7-[(oxiran-2-yl)methoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.